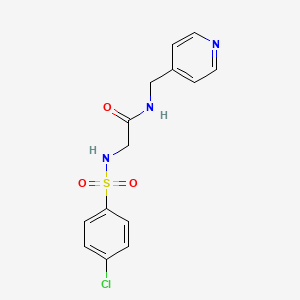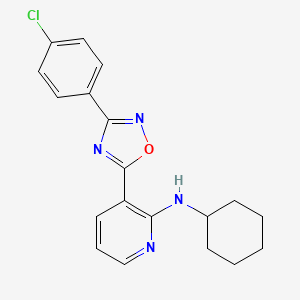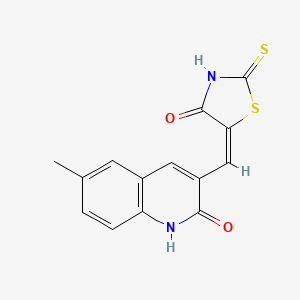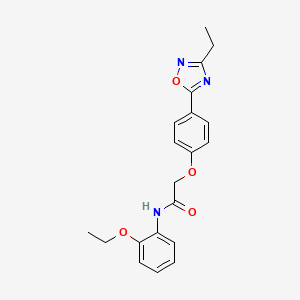
N-(6-methylpyridin-2-yl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methylpyridin-2-yl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as MPPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 405.45 g/mol.
科学的研究の応用
MPPO has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, MPPO has been shown to possess anticancer, antifungal, and antibacterial activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease. In material science, MPPO has been used as a building block for the synthesis of novel fluorescent materials. In environmental science, MPPO has been used as a fluorescent probe for the detection of heavy metal ions in water samples.
作用機序
The mechanism of action of MPPO is not fully understood. However, it is believed to exert its biological activities by interacting with specific target molecules in cells. For example, MPPO has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol and ergosterol, which are essential components of cell membranes in fungi and bacteria. MPPO has also been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells.
Biochemical and Physiological Effects:
MPPO has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that MPPO can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MPPO has also been shown to inhibit the growth of certain fungi and bacteria. In addition, MPPO has been shown to decrease the levels of cholesterol and triglycerides in the blood, which may have implications for the treatment of hyperlipidemia.
実験室実験の利点と制限
One of the advantages of MPPO is its versatility in terms of its potential applications. It can be used as a starting material for the synthesis of various fluorescent materials and as a probe for the detection of heavy metal ions. However, one of the limitations of MPPO is its relatively low solubility in water, which may make it difficult to use in certain applications.
将来の方向性
There are several future directions for the research and development of MPPO. One area of interest is the development of MPPO-based fluorescent materials for use in bioimaging and sensing applications. Another area of interest is the investigation of the potential therapeutic applications of MPPO for the treatment of various diseases, including cancer, Alzheimer's disease, and hyperlipidemia. Additionally, further studies are needed to elucidate the mechanism of action of MPPO and to optimize its synthesis and purification methods.
合成法
The synthesis of MPPO involves a multi-step process that includes the reaction of 6-methylpyridin-2-amine with 2-bromoacetophenone to form 2-(6-methylpyridin-2-yl)acetophenone. This intermediate is then reacted with 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol in the presence of a base to produce MPPO. The yield of the final product can be improved by optimizing the reaction conditions such as the choice of solvents, temperature, and reaction time.
特性
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-15-8-7-13-19(23-15)24-20(27)14-28-18-12-6-5-11-17(18)22-25-21(26-29-22)16-9-3-2-4-10-16/h2-13H,14H2,1H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHPBYXRKUWRKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

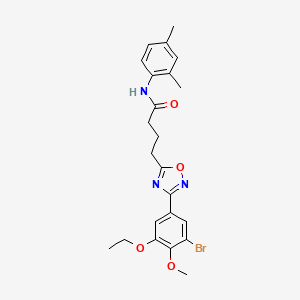
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7687486.png)
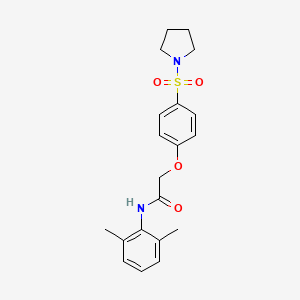
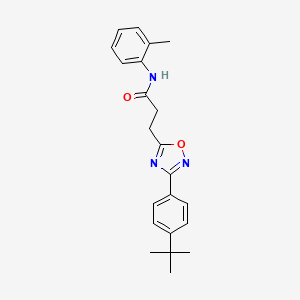
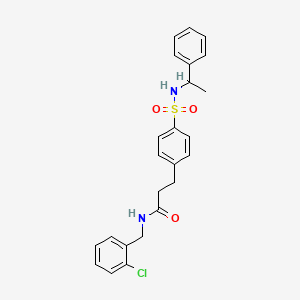

![2-(N-cyclohexylmethanesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B7687525.png)


